REACTION_CXSMILES
|
C(O)(=O)C.[C:5]1(=[O:15])[O:10][C:8](=O)[C:7]2=[CH:11][CH:12]=[CH:13][CH:14]=[C:6]12.[F:16][C:17]([F:30])([F:29])[C:18]1[CH:19]=[C:20]([CH:22]=[C:23]([C:25]([F:28])([F:27])[F:26])[CH:24]=1)[NH2:21]>O.C1CCCCC1>[F:16][C:17]([F:29])([F:30])[C:18]1[CH:19]=[C:20]([N:21]2[C:5](=[O:15])[C:6]3=[CH:14][CH:13]=[CH:12][CH:11]=[C:7]3[C:8]2=[O:10])[CH:22]=[C:23]([C:25]([F:26])([F:28])[F:27])[CH:24]=1
|
Name
|
|
Quantity
|
800 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
44.4 g
|
Type
|
reactant
|
Smiles
|
C1(C=2C(C(=O)O1)=CC=CC2)=O
|
Name
|
|
Quantity
|
68.7 g
|
Type
|
reactant
|
Smiles
|
FC(C=1C=C(N)C=C(C1)C(F)(F)F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
55 °C
|
Type
|
CUSTOM
|
Details
|
the components are stirred vigorously
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is then added
|
Type
|
TEMPERATURE
|
Details
|
On warming to 108° C.
|
Type
|
CUSTOM
|
Details
|
a clear solution is obtained
|
Type
|
TEMPERATURE
|
Details
|
under reflux at 117° C. for 21/2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
is then cooled
|
Type
|
TEMPERATURE
|
Details
|
under reflux at 93° C. for 5 hours, during which
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
can be removed in the water separator
|
Name
|
|
Type
|
|
Smiles
|
FC(C=1C=C(C=C(C1)C(F)(F)F)N1C(C=2C(C1=O)=CC=CC2)=O)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |